

# Discovery and development of Sitravatinib Malate

Author: BenchChem Technical Support Team. Date: December 2025

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An In-depth Technical Guide to the Discovery and Development of Sitravatinib Malate

#### Introduction

Sitravatinib, also known as MGCD516, is an orally bioavailable, spectrum-selective small molecule inhibitor of multiple receptor tyrosine kinases (RTKs).[1][2] Developed by Mirati Therapeutics, it targets a range of RTKs implicated in oncogenesis and the tumor microenvironment.[3] This guide provides a comprehensive overview of the discovery, mechanism of action, and the preclinical and clinical development of **Sitravatinib Malate** for researchers, scientists, and drug development professionals.

# **Discovery and Synthesis**

Sitravatinib was first disclosed in international patent application WO2009/026717A, which described a series of heterocyclic compounds as multi-kinase inhibitors. The chemical synthesis of Sitravatinib involves the coupling of 1-(4-

fluorophenylcarbamoyl)cyclopropanecarboxylic acid with a thienopyridine intermediate in the presence of a coupling agent like HATU.

## **Mechanism of Action**

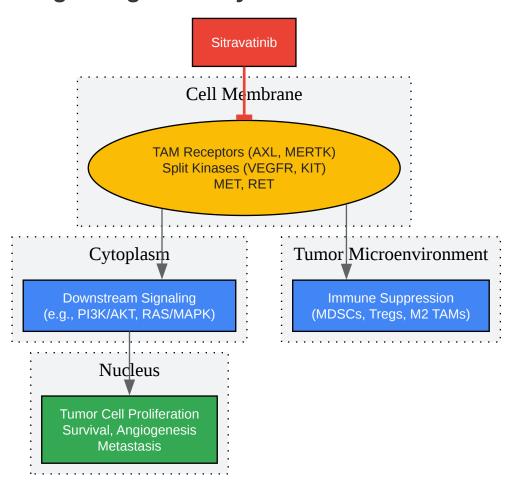
Sitravatinib functions as a potent inhibitor of a closely related spectrum of RTKs, which can be broadly categorized into the TAM family (TYRO3, AXL, MERTK) and the "split" kinase family (VEGFR, KIT, PDGFR).[1][4] It also demonstrates inhibitory activity against MET, RET, DDR2,



and members of the Ephrin (Eph) receptor family.[2][5] This multi-targeted approach allows Sitravatinib to simultaneously block several signaling pathways crucial for tumor growth, survival, and angiogenesis.[2][3]

A key aspect of Sitravatinib's mechanism is its ability to modulate the tumor microenvironment (TME).[6] By inhibiting TAM and split-family kinases on immune cells, Sitravatinib can reverse the immunosuppressive TME.[6][7] This leads to a reduction in myeloid-derived suppressor cells (MDSCs), regulatory T cells (Tregs), and immunosuppressive M2-phenotype tumor-associated macrophages (TAMs), while promoting a shift towards a pro-inflammatory M1-phenotype.[7][8] This action enhances antigen presentation and T-cell-mediated anti-tumor immunity, providing a strong rationale for its combination with immune checkpoint inhibitors.[7]

#### **Targeted Signaling Pathways**



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Caption: Sitravatinib inhibits key RTKs, blocking oncogenic signaling and reversing immune suppression.

# **Preclinical Development**

Preclinical studies demonstrated that Sitravatinib has potent anti-proliferative effects across various cancer cell lines and suppresses tumor growth in xenograft models.[4][10]

#### In Vitro Kinase Inhibition

Sitravatinib has shown potent, low nanomolar inhibitory activity against its target kinases in biochemical assays.[1]

Target Kinase	IC50 (nM)	
AXL	1.5 - 20	
MERTK	1.5 - 20	
VEGFR	1.5 - 20	
KIT	1.5 - 20	
MET	1.5 - 20	
Data synthesized from reference[1].		

# **Experimental Protocols**

Kinase Inhibition Assay (Homogeneous Time-Resolved Fluorescence - HTRF)

A representative protocol for determining kinase inhibition is as follows:

- Enzyme and Substrate Preparation: Recombinant kinase and a corresponding biotinylated peptide or protein substrate are prepared in a kinase reaction buffer.
- Compound Dilution: Sitravatinib is serially diluted in DMSO and then further diluted in the assay buffer.



- Kinase Reaction: The kinase, substrate, and ATP are combined in a 384-well plate. The
  reaction is initiated by adding the compound dilutions. The plate is incubated at room
  temperature for a specified time (e.g., 60-120 minutes), allowing for phosphorylation of the
  substrate.
- Detection: A detection solution containing a Europium cryptate-labeled anti-phospho-specific antibody (donor) and streptavidin-conjugated XL665 (acceptor) is added to each well. The plate is incubated for 60 minutes to allow for antibody-antigen binding.
- Data Acquisition: The plate is read on an HTRF-compatible reader, which measures the fluorescence emission at two wavelengths (665 nm for the acceptor and 620 nm for the cryptate). The ratio of the two signals is calculated, which is proportional to the extent of substrate phosphorylation.
- Data Analysis: IC50 values are calculated by plotting the HTRF ratio against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic equation using software like GraphPad Prism.

This is a generalized protocol based on the principles described in reference[11].



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Caption: Workflow for a typical HTRF-based in vitro kinase inhibition assay.

Cell Viability / Proliferation Assay

- Cell Plating: Cancer cells are seeded in 96-well plates at a predetermined density (e.g., 1,000-5,000 cells/well) and allowed to adhere overnight.
- Compound Treatment: Cells are treated with increasing concentrations of Sitravatinib for a specified duration (e.g., 72 hours).
- Viability Measurement: A cell viability reagent (e.g., Cell Counting Kit-8, CellTiter-Glo®) is added to each well according to the manufacturer's instructions.



- Data Acquisition: The absorbance or luminescence is measured using a plate reader.
- Data Analysis: The results are expressed as a percentage of the untreated control, and dose-response curves are generated to determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation).

This is a generalized protocol based on the principles described in reference[12].

# **Clinical Development**

Sitravatinib has been evaluated in numerous clinical trials across various solid tumors, both as a monotherapy and in combination with other agents, most notably immune checkpoint inhibitors.[5]

# Phase 1/1b First-in-Human Study (NCT02219711)

This study evaluated the safety, pharmacokinetics (PK), and preliminary anti-tumor activity of Sitravatinib in patients with advanced solid tumors.[1]

- Dose Escalation and Expansion: The phase 1 portion enrolled 32 patients at doses ranging from 10 to 200 mg once daily.[1][13] The maximum tolerated dose (MTD) was determined to be 150 mg daily.[1][13] Due to the tolerability profile, 120 mg daily was selected as the recommended dose for further investigation.[1][13]
- Pharmacokinetics: Sitravatinib was steadily absorbed with a terminal elimination half-life of approximately 42 to 52 hours, supporting once-daily dosing.[1][13]
- Safety: The most common treatment-related adverse events (TRAEs) were diarrhea, fatigue, hypertension, and nausea.[1][13] Grade ≥3 TRAEs occurred in 53.4% of patients.[13][14]
- Efficacy: Modest clinical activity was observed.[1] In the phase 1b basket cohorts (n=113),
  which enrolled patients with specific molecular alterations (e.g., in MET, AXL, RET, CBL), the
  overall objective response rate (ORR) was highest in patients with RET-rearranged nonsmall cell lung cancer (NSCLC) at 21.1%.[10]



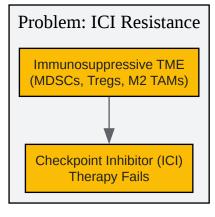
Parameter	Phase 1/1b Overall (n=193) [1]	Phase 1b Basket Cohorts (n=113)[10]
Recommended Dose	120 mg QD	120 or 150 mg QD
ORR	11.8% (Phase 1b)	21.1% (in RET-rearranged NSCLC)
Most Common TRAEs	Diarrhea, Fatigue, Hypertension, Nausea	Diarrhea (61.1%), Fatigue (50.4%), Hypertension (46.9%)
Grade ≥3 TRAEs	53.4%	Not specified
Treatment Discontinuation (due to TRAEs)	13.5%	Not specified

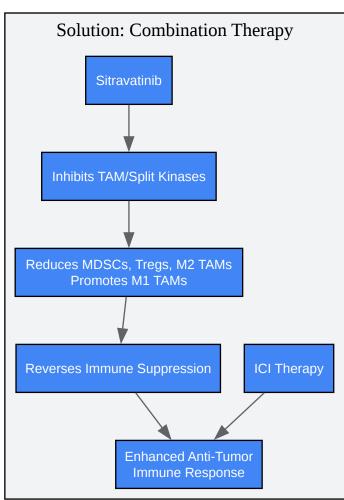
# Phase 2 Study in NSCLC (MRTX-500)

This study evaluated Sitravatinib (120 mg daily) in combination with nivolumab in patients with advanced non-squamous NSCLC who had progressed on or after prior checkpoint inhibitor (CPI) therapy.[15]

- Rationale: Sitravatinib's immunomodulatory effects were hypothesized to reverse resistance to CPIs.[8]
- Results: While the primary endpoint of ORR was not met, the combination showed encouraging antitumor activity and survival in CPI-experienced patients.[15] The safety profile was considered manageable, with grade 3/4 TRAEs occurring in 58.3% of patients. [15]







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Caption: Rationale for combining Sitravatinib with immune checkpoint inhibitors (ICIs).

#### Phase 3 SAPPHIRE Study in NSCLC (NCT03906071)

This global, randomized, open-label trial compared Sitravatinib plus nivolumab against docetaxel in patients with advanced non-squamous NSCLC who had progressed after platinum-based chemotherapy and CPI therapy.[8][16]

- Primary Endpoint: The primary endpoint was overall survival (OS).[8]
- Outcome: In May 2023, it was announced that the trial did not meet its primary endpoint of OS at the final analysis.[9]



#### **Studies in Other Malignancies**

Sitravatinib has also been investigated in other cancers, including clear cell renal cell carcinoma (ccRCC).[17][18] In a phase 1b study, it demonstrated promising clinical activity in patients with ccRCC refractory to prior anti-angiogenesis therapy.[17] However, a phase 2 trial in ccRCC patients who had progressed on ICI suggested that its activity is driven by inhibition of a similar scope of RTKs as cabozantinib and lenvatinib, and it should not be further developed for patients who have progressed on those agents.[19]

## Conclusion

Sitravatinib (MGCD516) is a potent, oral multi-kinase inhibitor that targets key drivers of oncogenesis and, critically, modulates the tumor microenvironment to be more immune-permissive. Its discovery and preclinical development demonstrated a strong scientific rationale for its use, particularly in combination with immune checkpoint inhibitors to overcome resistance. While it showed modest activity as a monotherapy and encouraging signals in early combination studies, the pivotal Phase 3 SAPPHIRE trial in NSCLC unfortunately did not meet its primary endpoint. Despite this setback, the development of Sitravatinib has provided valuable insights into the complex interplay between RTK signaling and anti-tumor immunity, contributing significantly to the field of oncology drug development.

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- To cite this document: BenchChem. [Discovery and development of Sitravatinib Malate].
   BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3325933#discovery-and-development-of-sitravatinib-malate]

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